molecular formula C9H6BrIN2O2 B15328455 6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one

6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one

Cat. No.: B15328455
M. Wt: 380.96 g/mol
InChI Key: HYBAWPCIVNHHEM-UHFFFAOYSA-N
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Description

6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one is a complex organic compound that belongs to the phthalazinone family This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and iodination of phthalazinone derivatives. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxymethyl group to a methyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-hydroxy-2-methylquinoline: Another brominated compound with similar structural features.

    6-Bromo-4-methylquinoline: Shares the bromine atom but differs in the functional groups attached to the core structure.

Uniqueness

6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one is unique due to the combination of bromine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6BrIN2O2

Molecular Weight

380.96 g/mol

IUPAC Name

6-bromo-4-(hydroxymethyl)-8-iodo-2H-phthalazin-1-one

InChI

InChI=1S/C9H6BrIN2O2/c10-4-1-5-7(3-14)12-13-9(15)8(5)6(11)2-4/h1-2,14H,3H2,(H,13,15)

InChI Key

HYBAWPCIVNHHEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NNC2=O)CO)I)Br

Origin of Product

United States

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